molecular formula C12H11ClN4 B1480850 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-44-3

1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480850
CAS No.: 2098030-44-3
M. Wt: 246.69 g/mol
InChI Key: WUKSQJDIDFYVRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyridine or pyrazole derivatives . For instance, 4-Bromo-1H-pyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Syntheses of various substituted imidazo[1,2-b]pyridazines and related compounds have been reported, exploring their chemical reactivity and potential for central nervous system applications by measuring their displacement of [3H]diazepam from rat brain membranes. This research highlights the synthetic versatility and potential biological activity of similar compounds (Barlin et al., 1992).

Molecular Structure and Luminescence Properties

  • Studies on pyrazole-functionalized imidazolium salts, including reactions leading to the formation of silver complexes, showcase the compound's utility in synthesizing materials with interesting structural and luminescent properties. This suggests potential applications in materials science and coordination chemistry (Zhou et al., 2008).

Anticancer Research

  • Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has explored their synthesis and potential as anticancer agents, demonstrating their activity as mitotic inhibitors. This indicates the therapeutic potential of structurally similar compounds in oncology (Temple et al., 1987).

Antibacterial Activity

  • The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, including studies on their antibacterial potency, point to the role such compounds could play in developing new antimicrobial agents. This research underscores the importance of chemical diversity in addressing resistance to existing antibiotics (Althagafi & Abdel‐Latif, 2021).

Heterocyclic Synthesis

  • The exploration of heterocyclic compounds, including the synthesis of novel imidazo[1,2-a]pyridines and related structures, highlights the compound's significance in developing new chemical entities. Such studies contribute to the advancement of synthetic chemistry and the discovery of molecules with potential biological activities (Mohan et al., 2013).

Properties

IUPAC Name

1-(2-chloroethyl)-6-pyridin-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10/h1-2,4,6-9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSQJDIDFYVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
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1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
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1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
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1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

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